molecular formula C7H8N2S B1274208 4-Pyridineethanethioamide CAS No. 5451-38-7

4-Pyridineethanethioamide

Cat. No. B1274208
CAS RN: 5451-38-7
M. Wt: 152.22 g/mol
InChI Key: YDWBSELKNDFNQZ-UHFFFAOYSA-N
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Description

4-Pyridineethanethioamide is a compound that is related to the pyridine family, which is a class of compounds characterized by a six-membered ring structure with one nitrogen atom. Although the provided papers do not directly discuss 4-Pyridineethanethioamide, they do provide insights into various pyridine derivatives and their synthesis, properties, and applications, which can be extrapolated to understand the nature of 4-Pyridineethanethioamide.

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest in several papers. For instance, the synthesis of novel aromatic polyamides based on pyridine derivatives is described, where diacid chlorides containing a pyridine ring with aromatic pendant groups are synthesized and then polycondensed with commercially available diamines . Another paper discusses a ruthenium-catalyzed formal dehydrative [4 + 2] cycloaddition of enamides and alkynes to construct highly substituted pyridines . Additionally, a novel strategy for the de novo synthesis of pyridines involving a cascade reaction with isonitriles and enamides is presented . These methods could potentially be adapted for the synthesis of 4-Pyridineethanethioamide.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is explored through various techniques. X-ray diffraction and DFT calculations are used to understand the molecular structures of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides . Similarly, the structure of a pincer-type compound related to pyridine is elucidated using crystallography and computational chemistry . These studies highlight the importance of computational and experimental methods in determining the structure of pyridine-related compounds.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is explored in several papers. For example, a pyridine-enabled C-N bond activation using palladium/copper catalysis is developed for the synthesis of amides and 4-pyridylglyoxamides . Another study investigates the reversible color changes of metal complexes with pyridine derivatives through desolvation and solvation processes . These reactions demonstrate the versatility of pyridine derivatives in chemical synthesis and their potential applications in materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are characterized in detail. The thermal stability, solubility, and thermal behavior of novel polyamides containing pyridine units are studied, showing excellent thermal stability and solubility in polar aprotic solvents . Another paper describes the synthesis of polyamides with high refractive indices and low birefringences, indicating their potential for optical applications . These properties are crucial for the practical application of pyridine derivatives in various fields.

Scientific Research Applications

Drug-Drug Co-crystal Formation

4-Pyridineethanethioamide has been explored in the context of drug-drug co-crystal formation. For example, a study by Drozd et al. (2017) conducted experimental multistage co-crystal screening of the antituberculous drug 4-aminosalicylic acid with various coformers, including pyridine derivatives. This research highlighted the potential of using 4-pyridineethanethioamide in creating co-crystals that improve drug solubility and stability against chemical decomposition Drozd et al., 2017.

Interaction with Dichloromethane

The interaction between pyridine derivatives and dichloromethane (DCM) under ambient conditions has been studied. Rudine et al. (2010) reported that DCM reacts with pyridine derivatives like 4-pyridineethanethioamide to form methylenebispyridinium dichloride compounds. This study provides insights into the chemical behavior of pyridine derivatives in various applications Rudine et al., 2010.

Bioactive Compounds from Marine Fungi

Research by Bao et al. (2018) on bioactive pyridone alkaloids from a deep-sea-derived fungus included the study of compounds related to pyridine derivatives. This study contributes to understanding the potential biomedical applications of such compounds, including those related to 4-pyridineethanethioamide Bao et al., 2018.

Role in Plant Growth Retardation

A study by Grossmann (1990) explored the use of pyridine derivatives, including 4-pyridineethanethioamide, as plant growth retardants. This research provided insights into their role in regulating terpenoid metabolism, which is crucial for understanding cell division and senescence in plants Grossmann, 1990.

Synthesis and Characterization of Pyridine Derivatives

Several studies have focused on the synthesis and characterization of pyridine derivatives, including those related to 4-pyridineethanethioamide. For instance, Li et al. (2014) synthesized novel pyridine derivatives and characterized them using various techniques, contributing to the development of new drugs and analytical methods Li et al., 2014.

Future Directions

While specific future directions for 4-Pyridineethanethioamide are not available, there is ongoing research in the field of pyrimidine derivatives. This includes the development of new synthetic methods, the exploration of their biological activities, and their use in the development of new drugs .

properties

IUPAC Name

2-pyridin-4-ylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWBSELKNDFNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202920
Record name 4-Pyridineethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridineethanethioamide

CAS RN

5451-38-7
Record name 4-Pyridineethanethioamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC18380
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridineethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PYRIDINEETHANETHIOAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3IZ0TJC7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Hydrogen sulfide was passed through a solution of 2-(pyridin-4-yl)acetonitrile (2.5 g) in 30% strength ammoniacal methanol (12 ml) at 0° C. for 30 minutes. The resulting reaction mixture was stirred at 25° C. for 16 hours. The solid which had precipitated was filtered out, washed with ether and dried. The desired product was obtained in a yield of 76%.
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76%

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